molecular formula C24H16N2O3S B5466242 (4Z)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione

(4Z)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione

Cat. No.: B5466242
M. Wt: 412.5 g/mol
InChI Key: PHGNROOCQIVLQE-VZCXRCSSSA-N
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Description

(4Z)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole moiety, a pyrrolidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a [3+2] cycloaddition reaction involving an azomethine ylide and a dipolarophile.

    Introduction of the Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.

    Final Assembly: The final compound is assembled by coupling the benzothiazole and pyrrolidine intermediates under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy(phenyl)methylidene group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, potentially converting them to alcohols.

    Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Formation of benzothiazole ketones or aldehydes.

    Reduction: Formation of pyrrolidine alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, such as cancer or infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (4Z)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. The benzothiazole moiety can bind to certain enzymes or receptors, modulating their activity. The hydroxy(phenyl)methylidene group may participate in hydrogen bonding or other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-methylpyrrolidine-2,3-dione
  • (4Z)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-ethylpyrrolidine-2,3-dione

Uniqueness

The uniqueness of (4Z)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione lies in its specific combination of functional groups and structural features. The presence of both benzothiazole and pyrrolidine rings, along with the hydroxy(phenyl)methylidene group, provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(4Z)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O3S/c27-21(16-11-5-2-6-12-16)19-20(15-9-3-1-4-10-15)26(23(29)22(19)28)24-25-17-13-7-8-14-18(17)30-24/h1-14,20,27H/b21-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGNROOCQIVLQE-VZCXRCSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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